1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol
Description
1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a cyclopentyl group at position 1, a methyl group at position 4, and a hydroxyl group at position 4.
Properties
CAS No. |
929975-60-0 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-cyclopentyl-4-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H15N3O/c1-8-6-11(16)14-12-10(8)7-13-15(12)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,16) |
InChI Key |
OWTCGDKEYSLZEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC2=C1C=NN2C3CCCC3 |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=NN2C3CCCC3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Biological Activities
1-Cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol has been studied for various biological activities, including:
- Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by inhibiting specific pathways involved in tumor growth. Studies have shown that derivatives of pyrazolo[3,4-b]pyridine compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
- CNS Activity : The compound has demonstrated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology .
Medicinal Chemistry Applications
The structural characteristics of this compound allow for modifications that can enhance its biological activity. Researchers are exploring various derivatives to optimize efficacy and reduce toxicity. Some derivatives have shown improved selectivity for specific biological targets, making them suitable for drug development .
Cosmetic Formulations
Due to its chemical stability and potential skin benefits, this compound is being investigated for use in cosmetic formulations. Its antioxidant properties may help protect the skin from oxidative stress and improve overall skin health. Studies have indicated that incorporating such compounds into topical products can enhance their effectiveness in promoting skin rejuvenation and healing .
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against human cancer cell lines. The results showed that certain modifications to the structure significantly enhanced their potency against prostate and breast cancer cells. The study concluded that further optimization could lead to promising candidates for clinical trials .
Neuroprotective Effects
A recent investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta aggregation and improve cognitive function in animal models, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[3,4-b]pyridine scaffold is shared among several derivatives, with variations in substituents significantly altering physicochemical and biological properties. Key analogs include:
Physicochemical Properties
- Lipophilicity : The cyclopentyl group in the target compound likely increases logP compared to smaller alkyl substituents (e.g., methyl or ethyl). Fluorinated analogs () exhibit even higher lipophilicity due to trifluoromethyl groups .
- Acidity : The hydroxyl group at position 6 contributes to acidity, but predicted pKa values vary. For example, 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (a related compound) has a predicted pKa of 1.12±0.30, indicating strong acidity at the carboxylic acid group .
Biological Activity
1-Cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15N3O
- Molecular Weight : 217.267 g/mol
- CAS Number : 929972-81-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases that play a role in cancer progression.
- Modulation of Receptor Activity : It may interact with receptors involved in inflammatory responses and neuroprotection.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, it has been tested against various cancer cell lines, showing significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.2 |
| MCF-7 (Breast) | 7.8 |
| DU145 (Prostate) | 3.9 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have evaluated the biological effects of this compound:
- Study on Cancer Cell Lines : A recent study assessed the compound's effects on human lung cancer cells (A549). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 5.2 µM, suggesting potent anticancer properties .
- Inflammation Model : In an animal model of inflammation, administration of the compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
- Neuroprotective Study : Research involving neuronal cell cultures demonstrated that the compound could protect against oxidative stress-induced damage, highlighting its neuroprotective potential .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol?
- Methodology : Multi-step synthesis involving cyclocondensation reactions under controlled conditions (e.g., temperature, solvent selection) is recommended. For example, one-pot multi-component reactions (similar to pyrazolo[3,4-d]pyrimidine derivatives ) can be adapted. Key steps include cyclopentyl group introduction via nucleophilic substitution and purification using column chromatography (ethyl acetate/hexane gradients) . Monitor reaction progress via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Employ a combination of spectroscopic and chromatographic techniques:
- NMR (1H/13C) to confirm substituent positions and cyclopentyl group integration.
- HPLC with UV detection (≥95% purity threshold) .
- Mass spectrometry (ESI-MS) for molecular ion validation .
- Elemental analysis to verify stoichiometry .
Q. What are the critical factors influencing the compound’s stability during storage and handling?
- Methodology : Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Use thermogravimetric analysis (TGA) to assess thermal degradation thresholds . Store in inert atmospheres (argon) at -20°C, and avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
- Methodology :
Synthesize analogs with modified substituents (e.g., replacing cyclopentyl with cyclohexyl or varying methyl groups) .
Test inhibitory activity against kinases or receptors using biochemical assays (e.g., fluorescence polarization).
Correlate activity trends with computational docking studies to identify key binding interactions .
Q. How should researchers address contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?
- Methodology :
- Replicate conflicting studies under standardized conditions (e.g., cell lines, assay protocols).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate results .
- Analyze batch-to-batch variability in compound purity via LC-MS .
Q. What advanced techniques elucidate the compound’s interaction with biological macromolecules?
- Methodology :
- Surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) .
- Isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) .
- Cryo-EM/X-ray crystallography to resolve binding conformations in enzyme complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
